N,N'-Bis(2-bromophenyl)-1-oxo-1-[(tributylstannyl)oxy]-lambda~5~-phosphanediamine
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Overview
Description
N,N’-Bis(2-bromophenyl)-1-oxo-1-[(tributylstannyl)oxy]-lambda~5~-phosphanediamine is a complex organophosphorus compound It features a unique structure with bromophenyl groups and a tributylstannyl group attached to a phosphane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-bromophenyl)-1-oxo-1-[(tributylstannyl)oxy]-lambda~5~-phosphanediamine typically involves the reaction of 2-bromophenylamine with a suitable phosphane precursor. The tributylstannyl group is introduced through a Stille coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis . The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to remove any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2-bromophenyl)-1-oxo-1-[(tributylstannyl)oxy]-lambda~5~-phosphanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus oxides.
Reduction: Reduction reactions can modify the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorus oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
N,N’-Bis(2-bromophenyl)-1-oxo-1-[(tributylstannyl)oxy]-lambda~5~-phosphanediamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Mechanism of Action
The mechanism by which N,N’-Bis(2-bromophenyl)-1-oxo-1-[(tributylstannyl)oxy]-lambda~5~-phosphanediamine exerts its effects involves interactions with molecular targets through its phosphorus and bromophenyl groups. These interactions can influence various pathways, depending on the specific application. For example, in catalysis, the compound may facilitate the formation of new bonds by stabilizing transition states .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with similar applications in catalysis.
Tributylphosphine: Another organophosphorus compound with a different alkyl group, used in similar contexts.
Dibromophenylphosphine: Shares the bromophenyl groups but lacks the tributylstannyl group.
Uniqueness
N,N’-Bis(2-bromophenyl)-1-oxo-1-[(tributylstannyl)oxy]-lambda~5~-phosphanediamine is unique due to the combination of bromophenyl and tributylstannyl groups, which confer specific reactivity and stability properties. This makes it particularly useful in applications requiring precise control over chemical reactions and material properties .
Properties
CAS No. |
89683-75-0 |
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Molecular Formula |
C24H37Br2N2O2PSn |
Molecular Weight |
695.1 g/mol |
IUPAC Name |
2-bromo-N-[(2-bromoanilino)-tributylstannyloxyphosphoryl]aniline |
InChI |
InChI=1S/C12H11Br2N2O2P.3C4H9.Sn/c13-9-5-1-3-7-11(9)15-19(17,18)16-12-8-4-2-6-10(12)14;3*1-3-4-2;/h1-8H,(H3,15,16,17,18);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
GSVKKBTUUXMHJF-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OP(=O)(NC1=CC=CC=C1Br)NC2=CC=CC=C2Br |
Origin of Product |
United States |
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